molecular formula C5HCl2N3S B8580439 5,6-dichloroThiazolo[4,5-b]pyrazine

5,6-dichloroThiazolo[4,5-b]pyrazine

Cat. No.: B8580439
M. Wt: 206.05 g/mol
InChI Key: IIBKVHMVAIFESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dichloroThiazolo[4,5-b]pyrazine is a heterocyclic compound that contains both thiazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloroThiazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-dichloroThiazolo[4,5-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

5,6-dichloroThiazolo[4,5-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dichloroThiazolo[4,5-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit the activity of certain kinases or proteases, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dichloroThiazolo[4,5-b]pyrazine is unique due to the presence of both chlorine atoms and the specific fusion of thiazole and pyrazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C5HCl2N3S

Molecular Weight

206.05 g/mol

IUPAC Name

5,6-dichloro-[1,3]thiazolo[4,5-b]pyrazine

InChI

InChI=1S/C5HCl2N3S/c6-2-3(7)10-5-4(9-2)8-1-11-5/h1H

InChI Key

IIBKVHMVAIFESG-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(S1)N=C(C(=N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 100 ml. of triethyl orthoformate was added 9.8 g (0.05 mole) of 2-amino-5,6-dichloro-3-mercaptopyrazine. The whole was heated to boiling under reflux for 20 hours, cooled to room temperature and filtered, washed with petroleum-ether and dried to give 7.7 g. (75% yield) of the desired product, m.p. 124°-5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-5,6-dichloro-3-mercaptopyrazine
Quantity
9.8 g
Type
reactant
Reaction Step One
Yield
75%

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